molecular formula C5H9NO3 B019293 2-Nitro-3-pentanone CAS No. 13485-58-0

2-Nitro-3-pentanone

Cat. No. B019293
CAS RN: 13485-58-0
M. Wt: 131.13 g/mol
InChI Key: QKSLOOGJRHJRIJ-UHFFFAOYSA-N
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Description

2-Nitro-3-pentanone is a chemical compound with the molecular formula C5H9NO3 . It contains 17 bonds in total, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 aliphatic ketone, and 1 aliphatic nitro group .


Molecular Structure Analysis

The molecule of 2-Nitro-3-pentanone contains a total of 18 atoms. There are 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains 17 bonds in total, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 aliphatic ketone, and 1 aliphatic nitro group .

Scientific Research Applications

  • Synthesis and Flavor Applications : 2,3-Pentanedione, which can be synthesized using 2-pentanone, is used to provide a milk-smelling flavor in various foods (Lou Yunhao, 2011).

  • Molecular Structure Studies : The molecular structure of 3-nitro-2,4-pentanedione shows a very strong hydrogen bond, important in understanding its chemical behavior (S. Tayyari et al., 2008).

  • Chemical Synthesis : A study showed a novel para to meta shift of a nitro group in phenylhydrazo-diketone, leading to the synthesis of unique compounds (M. N. Kopylovich et al., 2011).

  • Extraction and Determination of Palladium : Isonitroso-4-methyl-2-pentanone is used for the extraction and photometric determination of palladium at trace levels (P. S. More & A. D. Sawant, 1994).

  • Enhancing Oil Recovery : 3-pentanone enhances oil recovery from fractured porous media, showing effectiveness in core flooding applications (F. J. Argüelles-Vivas et al., 2020).

  • Hydrogenation on Metal Catalysts : The hydrogenation of 3-penten-2-one on metal catalysts leads to the formation of 2-pentanone, useful in various chemical processes (György Szöllősi et al., 1996).

  • Atmospheric Chemistry : The atmospheric reactions of 3-pentanone and its derivatives are significant in understanding environmental impact and pollution control (R. Atkinson et al., 2000).

properties

IUPAC Name

2-nitropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSLOOGJRHJRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508727
Record name 2-Nitropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-3-pentanone

CAS RN

13485-58-0
Record name 2-Nitropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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